molecular formula C17H21N3O2S B6474616 N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640971-81-7

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474616
CAS No.: 2640971-81-7
M. Wt: 331.4 g/mol
InChI Key: VIOZGWBSDNJAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group

Properties

IUPAC Name

N-(1-quinolin-4-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22,14-7-8-14)19-13-4-3-11-20(12-13)17-9-10-18-16-6-2-1-5-15(16)17/h1-2,5-6,9-10,13-14,19H,3-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOZGWBSDNJAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The piperidine ring can be synthesized through the hydrogenation of pyridine.

The final step involves the coupling of the quinoline and piperidine intermediates with cyclopropanesulfonamide. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonamide group, forming the desired product under appropriate reaction conditions such as elevated temperature and the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group on the quinoline ring can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: Quinoline amine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-4-yl)piperidine: Lacks the cyclopropanesulfonamide group, which may affect its biological activity.

    Cyclopropanesulfonamide derivatives: Similar structure but with different substituents on the quinoline or piperidine rings.

Uniqueness

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of both the quinoline and piperidine rings, as well as the cyclopropanesulfonamide group. This combination of structural features may confer unique biological activities and make it a valuable compound for drug discovery and development.

Biological Activity

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a molecular weight of 345.5 g/mol. The structure features a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide moiety, which contribute to its unique biochemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of quinoline derivatives with piperidine, followed by the introduction of cyclopropanesulfonyl chloride. This process often requires specific catalysts and solvents to optimize yield and purity.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth through interference with essential cellular processes.

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Enzyme Inhibition

In addition to antibacterial properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The inhibition of urease is also significant, with some derivatives displaying strong inhibitory effects.

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)2.14
Urease1.13

Antitumor Activity

The antitumor potential of quinoline-based compounds has been extensively studied. This compound may exhibit similar properties by inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety can insert itself between DNA bases, disrupting replication and transcription.
  • Receptor Interaction : The piperidine ring may interact with various protein receptors, influencing cellular responses.
  • Enzyme Inhibition : By inhibiting key enzymes such as AChE and urease, the compound can alter metabolic pathways crucial for cell survival.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Screening : A study reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy.
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of novel sulfonamide derivatives, revealing that modifications could significantly enhance their potency against AChE and urease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.